molecular formula C12H20N2O2S B5198675 N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide

N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide

Cat. No. B5198675
M. Wt: 256.37 g/mol
InChI Key: NJSNBZHYYZEIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide, also known as CTX, is a chemical compound that has drawn attention in the scientific community due to its potential therapeutic applications. CTX belongs to the class of thioxoamides and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide is not fully understood. However, it is believed to exert its anti-inflammatory, anti-cancer, and anti-oxidant effects through the inhibition of various signaling pathways such as nuclear factor-κB and mitogen-activated protein kinase.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide in lab experiments is its broad range of therapeutic applications. N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a potentially useful compound for the treatment of various diseases. However, one of the limitations of using N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide. One potential direction is to investigate the use of N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide in humans to determine its safety and efficacy. Additionally, the development of more efficient synthesis methods for N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide could lead to its wider use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide, or N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide, is a chemical compound that has shown promise in the scientific community due to its potential therapeutic applications. N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide possesses anti-inflammatory, anti-cancer, and anti-oxidant properties and has been studied for its effects on various diseases. Future research on N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide could lead to its wider use in scientific research and potential therapeutic applications.

Synthesis Methods

N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide can be synthesized through a series of chemical reactions that involve the use of cyclohexylamine, morpholine, and thioacetic acid. The reaction mixture is refluxed in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has been found to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

N-cyclohexyl-2-morpholin-4-yl-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c15-11(13-10-4-2-1-3-5-10)12(17)14-6-8-16-9-7-14/h10H,1-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSNBZHYYZEIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794734
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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